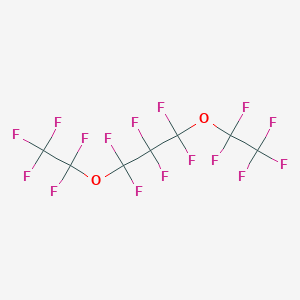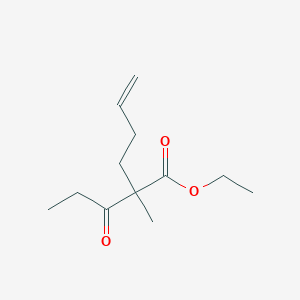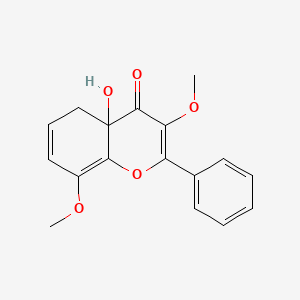
Hydroxydimethoxy flavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxydimethoxy flavone is a type of flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications and its role in plant defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxydimethoxy flavone can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces 2’,6’-dihydroxy-3,4-dimethoxy chalcone, which is then cyclized using iodine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Hydroxydimethoxy flavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavones, which can exhibit different biological activities .
Scientific Research Applications
Hydroxydimethoxy flavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Research has shown its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Mechanism of Action
Hydroxydimethoxy flavone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Hydroxydimethoxy flavone is unique among flavonoids due to its specific hydroxyl and methoxy substitutions, which confer distinct biological activities. Similar compounds include:
Quercetin: A flavonol with strong antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonol known for its anticancer and cardioprotective effects.
Luteolin: A flavone with potent anti-inflammatory and neuroprotective activities.
This compound stands out due to its specific substitution pattern, which can enhance its bioavailability and efficacy in certain applications .
Properties
CAS No. |
118227-09-1 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
4a-hydroxy-3,8-dimethoxy-2-phenyl-5H-chromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-12-9-6-10-17(19)15(18)14(21-2)13(22-16(12)17)11-7-4-3-5-8-11/h3-9,19H,10H2,1-2H3 |
InChI Key |
XFPYZAKQILECFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(CC=C1)(C(=O)C(=C(O2)C3=CC=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)

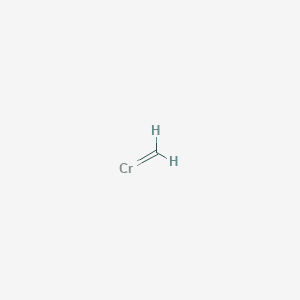
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
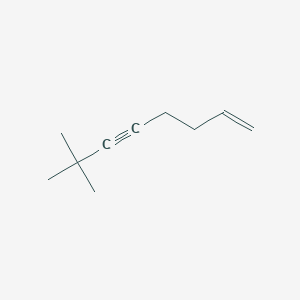
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
